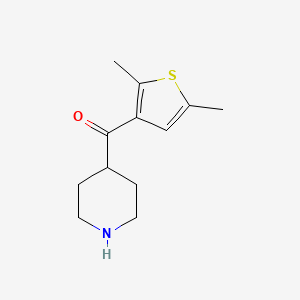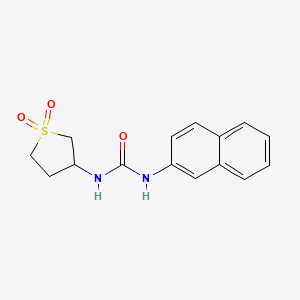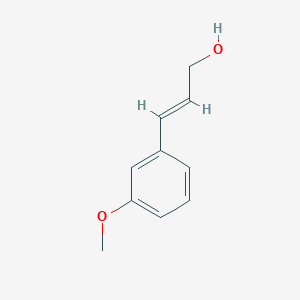![molecular formula C18H26N2O6 B12112829 Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)
Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-LEU-SER-OME: is a synthetic peptide compound composed of three amino acids: leucine, serine, and methionine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-LEU-SER-OME typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.
Industrial Production Methods: In an industrial setting, the production of Z-LEU-SER-OME can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Z-LEU-SER-OME can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The methionine residue can be reduced to form a sulfide group.
Substitution: The leucine residue can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products:
Oxidation: Formation of hydroxylated serine.
Reduction: Formation of sulfide methionine.
Substitution: Formation of substituted leucine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Z-LEU-SER-OME is used as a model compound in peptide synthesis research. It helps in understanding the mechanisms of peptide bond formation and the development of new synthetic methods.
Biology: In biological research, Z-LEU-SER-OME is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a substrate for various proteases, helping to elucidate their specificity and activity.
Medicine: Z-LEU-SER-OME has potential applications in drug development. It can be used as a lead compound for designing peptide-based therapeutics targeting specific enzymes or receptors.
Industry: In the industrial sector, Z-LEU-SER-OME is used in the production of peptide-based materials. These materials have applications in nanotechnology, drug delivery, and biomaterials.
Wirkmechanismus
The mechanism of action of Z-LEU-SER-OME involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide binds to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Z-LEU-ALA-OME: A similar peptide with alanine instead of serine.
Z-LEU-GLY-OME: A similar peptide with glycine instead of serine.
Z-LEU-THR-OME: A similar peptide with threonine instead of serine.
Uniqueness: Z-LEU-SER-OME is unique due to the presence of serine, which can undergo various chemical modifications. This makes it a versatile compound for studying different biochemical processes and developing new synthetic methods.
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-12(2)9-14(16(22)19-15(10-21)17(23)25-3)20-18(24)26-11-13-7-5-4-6-8-13/h4-8,12,14-15,21H,9-11H2,1-3H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUNVSBGKCAFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


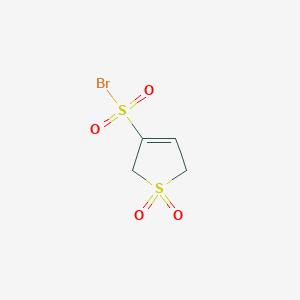


![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
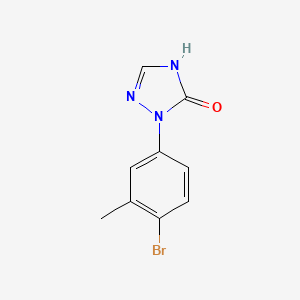
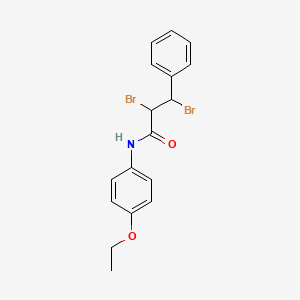
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
